5-bromo-N-(cyclopropylmethyl)pyridin-2-amine
Beschreibung
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position and an amine group at the 2-position, substituted with a cyclopropylmethyl moiety. The cyclopropyl group confers rigidity and metabolic stability, which can enhance pharmacokinetic properties compared to bulkier substituents .
Eigenschaften
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-4-9(12-6-8)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQKZQFUIGVHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Chemistry
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine serves as a crucial building block in synthesizing more complex organic molecules, particularly in the pharmaceutical industry. Its derivatives are explored for their potential as therapeutic agents targeting various diseases, including cancer and infectious diseases. The compound's ability to undergo electrophilic aromatic substitution allows for further derivatization, enhancing its pharmacological properties.
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
- Antitumor Activity: Its structural characteristics may allow interaction with specific biological targets involved in cancer cell proliferation and apoptosis pathways.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Medicinal Applications
The compound is being studied for its potential therapeutic applications:
- Inhibition of Neuronal Nitric Oxide Synthase (nNOS): As part of ongoing research into neurodegenerative disorders, compounds similar to this compound have shown promise as selective nNOS inhibitors, which could provide new avenues for treatment .
- Drug Development: It serves as an intermediate in the synthesis of novel drug candidates aimed at various therapeutic targets.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Wirkmechanismus
The mechanism by which 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations in Pyridine Derivatives
The biological and physicochemical properties of pyridine derivatives are highly dependent on the substituent attached to the amine group. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Solubility : The pyrrolidinylethyl derivative exhibits improved aqueous solubility due to its tertiary amine group, whereas the cyclopropylmethyl analogue may require formulation aids .
- Melting Points : The 3,4-dimethoxybenzyl derivative (mp: 148–152°C) has a higher melting point than the cyclopropylmethyl analogue, likely due to crystalline packing via hydrogen bonds .
Key Research Findings
- Crystal Packing : The 3,4-dimethoxybenzyl derivative forms centrosymmetric dimers via N–H⋯N hydrogen bonds, a feature absent in less polar analogues like the cyclopropylmethyl compound .
- SAR Insights : Pyrazole and benzyl substituents enhance antimicrobial activity, while smaller groups like cyclopropylmethyl balance stability and synthetic feasibility .
Biologische Aktivität
5-Bromo-N-(cyclopropylmethyl)pyridin-2-amine is a compound of considerable interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Compound Overview
- Chemical Structure : this compound is characterized by a bromine atom at the 5-position of a pyridine ring and a cyclopropylmethyl group attached to the nitrogen atom at the 2-position. Its molecular formula is C9H11BrN2, with a molecular weight of approximately 227.1 g/mol.
- Form : The compound is often found in its dihydrochloride salt form, which enhances solubility and stability for research applications.
The biological activity of this compound can be attributed to several mechanisms:
- GSK-3β Inhibition : Similar compounds have shown GSK-3β inhibitory activity, which is crucial in various signaling pathways related to cancer and neurodegenerative diseases. The IC50 values for related compounds have ranged from 10 to 1314 nM, indicating that structural modifications can significantly impact potency .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Preliminary results suggest that certain derivatives exhibit significant cytotoxicity at concentrations that do not compromise cell viability .
- Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated anti-inflammatory properties by reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, suggesting potential applications in treating neuroinflammation .
Potential Therapeutic Applications
Given its structural characteristics, this compound may have several therapeutic applications:
- Antitumor Activity : The compound's potential as an antitumor agent is under investigation, with preliminary studies indicating promising results in inhibiting tumor cell proliferation.
- Neuroprotective Effects : Due to its interaction with GSK-3β and its effects on neuronal cell lines, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-bromo-N-methylpyridin-2-amine | C6H7BrN2 | Lacks cyclopropyl group; simpler structure |
| 5-amino-3-bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one | C9H11BrN2O | Contains an additional carbonyl group |
| 6-bromo-N-(cyclopropylmethyl)pyridin-3-amine | C9H11BrN2 | Bromination at the 6-position alters reactivity |
The unique combination of substituents on the pyridine ring may confer distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on the pyridine scaffold. For instance:
- Synthesis Techniques : Researchers have developed various synthetic pathways to optimize the yield and purity of this compound, enhancing its applicability in biological assays.
- Pharmacological Characterization : Detailed pharmacological studies are ongoing to assess the selectivity and potency of this compound against specific biological targets. Initial findings suggest that it may outperform certain existing inhibitors in terms of efficacy while maintaining low toxicity profiles .
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 5 enables palladium-catalyzed cross-coupling with arylboronic acids. This reaction is critical for synthesizing biaryl derivatives.
Key Findings:
-
Catalyst System : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) with K₃PO₄ as a base facilitates coupling under mild conditions .
-
Scope : Arylboronic acids with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., trifluoromethyl, nitro) groups react efficiently .
-
Yield : Moderate to high yields (60–85%) are achieved, with sterically hindered ortho-substituted arylboronic acids showing slightly enhanced reactivity .
Example Reaction :
Buchwald-Hartwig Amination
The bromine substituent participates in nickel- or palladium-catalyzed amination to form C–N bonds.
Key Findings:
-
Catalyst : Ni-PEPPSI complexes enable coupling with primary/secondary amines under inert conditions .
-
Mechanism : Oxidative addition of the C–Br bond to Ni(0), followed by transmetalation and reductive elimination .
-
Steric Effects : The cyclopropylmethyl group slightly hinders reactivity but stabilizes intermediates via pseudoaromaticity .
Experimental Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd-PEPPSI-IHeptCl | |
| Solvent | Toluene | |
| Temperature | 0°C → RT | |
| Yield | 23–64% (dependent on amine) |
Halogen Exchange Reactions
The bromine atom can be replaced via copper-mediated reactions.
Key Findings:
-
Reagents : CuBr₂ with alkyl nitrites (e.g., isopentyl nitrite) in dibromomethane .
-
Conditions : Reactions proceed under argon at 25–65°C, yielding chloro or iodo derivatives .
-
Yield : 42–80% (dependent on temperature and reaction time) .
Example Procedure :
-
Dissolve 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine (1 mmol) and CuBr₂ (0.5 mmol) in dibromomethane.
-
Add isopentyl nitrite (1.1 mmol) dropwise at 25°C.
-
Stir for 24–72 hours, then extract with CH₂Cl₂ and purify via silica chromatography .
Reductive Dehalogenation
The C–Br bond undergoes hydrogenolysis under catalytic hydrogenation conditions.
Key Findings:
Reaction Pathway :
Functionalization at the Cyclopropylmethyl Group
The cyclopropylmethylamine moiety participates in alkylation or acylation reactions.
Key Findings:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DMF using HATU/DIPEA to form amides .
-
Alkylation : Treatment with alkyl halides in the presence of NaH yields quaternary ammonium salts .
Example :
Photochemical and Radical Reactions
The bromine atom is susceptible to radical-mediated substitution.
Key Findings**:
Vorbereitungsmethoden
Palladium-Catalyzed Cross-Coupling of 2,5-Dibromopyridine with Cyclopropyl Organometallic Reagents
- Procedure:
Cyclopropylmagnesium bromide is first converted to cyclopropylzinc chloride by treatment with zinc(II) chloride in tetrahydrofuran (THF) at room temperature. This organozinc reagent is then reacted with 2,5-dibromopyridine in the presence of PdCl2(dppf) catalyst at room temperature overnight. - Workup:
The reaction mixture is quenched with saturated sodium bicarbonate, extracted with ether, and purified by silica gel chromatography. Acid-base extraction is used to isolate the product. - Yield: Approximately 50% yield of 5-bromo-2-cyclopropylpyridine as a yellow oil.
- Characterization: LC-MS shows m/z 197.9/199.9 (M+1), and 1H NMR confirms the structure.
- Reference: Experimental details from Ambeed data.
Direct Cross-Coupling Using Cyclopropylzinc Chloride and Pd(PPh3)4 Catalyst
- Procedure:
2,5-Dibromopyridine is reacted with cyclopropylzinc chloride (0.4M in THF) in the presence of Pd(PPh3)4 catalyst at 70 °C for 3 hours under argon. - Workup:
After cooling, the mixture is extracted and purified by silica gel chromatography. - Yield: High yield reported, up to 100% (4.3 g isolated).
- Reference: Ambeed synthesis path.
Introduction of the N-(Cyclopropylmethyl) Amine Group
The substitution of the amino group at the 2-position with a cyclopropylmethyl moiety is typically performed by nucleophilic substitution or reductive amination strategies, although explicit detailed protocols for this exact substitution on 5-bromo-2-aminopyridine are limited in the provided sources. However, related methodologies from pyridin-2-amine derivatives suggest:
- Reductive amination of 5-bromo-2-aminopyridine with cyclopropylmethyl aldehyde or equivalent precursors in methanol or polar aprotic solvents, often catalyzed by reducing agents or under mild acidic/basic conditions.
- Nucleophilic substitution where the 2-amino group is reacted with cyclopropylmethyl halides or activated derivatives under basic conditions.
Related Preparation Methods of 5-Bromo-Substituted Pyridin-2-Amines
Other methods for preparing 5-bromo-substituted aminopyridines provide useful insights:
- Halogenation of pyridin-2-amine derivatives: Using N-bromosuccinimide (NBS) for selective bromination at the 5-position under mild conditions (e.g., in acetonitrile at 30 °C).
- Directed metalation and substitution: Using directing groups on the amino function to facilitate selective substitution on the pyridine ring, followed by removal of the directing group.
- Industrial synthesis of 5-bromo-2-methylpyridine: Multi-step synthesis involving condensation, decarboxylation, hydrogenation, and bromination steps with Pd/C catalysis and acid-base workups, highlighting mild conditions and high yields.
Data Table Summarizing Key Preparation Methods for 5-Bromo-2-Substituted Pyridines
Research Findings and Notes
- The palladium-catalyzed cross-coupling approach using organozinc reagents is highly efficient for introducing the cyclopropyl substituent at the 2-position while retaining the bromine at the 5-position, which is crucial for further functionalization or biological activity.
- The choice of catalyst and reaction temperature significantly impacts yield and purity, with Pd(PPh3)4 at elevated temperature (70 °C) providing near quantitative yields.
- Acid-base extraction and chromatographic purification are standard to isolate the desired bromo-substituted pyridine intermediates.
- Direct amination or reductive amination to introduce the N-(cyclopropylmethyl) group is commonly employed but requires optimization depending on substrate reactivity.
- Industrially scalable methods for related 5-bromo-2-substituted pyridines emphasize mild conditions, easy workup, and high yields, suggesting potential for scale-up of this compound's synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 5-bromo-N-(cyclopropylmethyl)pyridin-2-amine?
- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by N-alkylation with cyclopropylmethyl bromide. Key steps include:
- Bromination : Use 2-amino-5-bromopyridine as a starting material. Reaction conditions may involve bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux .
- N-Alkylation : React the brominated intermediate with cyclopropylmethyl bromide using a base (e.g., K₂CO₃) in DMF or THF at 60–80°C. Monitor progress via TLC or HPLC .
- Yield Optimization : Scaling up requires continuous flow reactors to maintain temperature control and reagent stoichiometry .
Q. How can researchers purify and characterize this compound to ensure high purity?
- Methodological Answer :
- Purification : Use silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : Confirm substitution patterns (e.g., δ ~8.2 ppm for pyridine H-6, δ ~3.4 ppm for cyclopropane CH₂) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 257.0 (C₉H₁₁BrN₂) .
- Elemental Analysis : Validate Br and N content (±0.3% tolerance) .
Q. What spectroscopic techniques are critical for confirming its molecular structure?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., DMSO), and refine using SHELXL ( ) or OLEX2 ( ). Key parameters:
| Parameter | Value |
|---|---|
| Space group | Monoclinic (e.g., P2₁/c) |
| R-factor | <0.05 |
| Planarity deviation | <0.01 Å |
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinning matrices. Validate with R₁ > 0.05 for untwinned data .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N-H⋯N/Br) using Mercury software. For example, C-H⋯Br interactions stabilize planar deviations <0.1 Å .
- Dynamic Disorder : Apply restraints to cyclopropane methylene groups using ISOR and DELU commands in SHELX .
Q. What computational strategies predict viable synthetic pathways for novel derivatives?
- Methodological Answer :
- Retrosynthesis AI : Tools like Pistachio or Reaxys prioritize routes based on atom efficiency. For example, substituting Br with amines via Buchwald-Hartwig catalysis (Pd₂(dba)₃, XPhos) .
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclopropane ring-opening reactions .
Q. How can biological activity be systematically evaluated without FDA-approved data?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Test against S. aureus (MIC via broth dilution, 24–48 hrs) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ ± SEM) .
- ADMET Profiling : Use Caco-2 cells for permeability (Papp > 1 × 10⁻⁶ cm/s) and hepatic microsomes for metabolic stability (t₁/₂ > 30 min) .
Q. How should researchers address contradictions in reported reaction yields or byproducts?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify dimers (e.g., via Ullmann coupling) or debrominated products. Adjust catalyst loading (e.g., CuI from 5→10 mol%) to suppress side reactions .
- Yield Discrepancies : Compare solvent effects (e.g., DMF vs. THF) using DoE (Design of Experiments). For example, THF increases steric hindrance, reducing cyclopropane ring-opening by 20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
